molecular formula C17H13N5 B1680525 RepSox CAS No. 446859-33-2

RepSox

Cat. No.: B1680525
CAS No.: 446859-33-2
M. Wt: 287.32 g/mol
InChI Key: LBPKYPYHDKKRFS-UHFFFAOYSA-N
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Description

RepSox is a small molecule inhibitor of the transforming growth factor-beta receptor type 1 (TGFβR1), also known as activin receptor-like kinase 5 (ALK5). It was first identified in the context of cellular reprogramming and has shown promise in various in-vitro and in-vivo studies. This compound is a member of the 1,5-naphthyridine class and has been used in research to inhibit TGFβR1 autophosphorylation, thereby preventing the protein from binding with adenosine triphosphate (ATP) and inhibiting the transcription of genes activated by TGFβR1 .

Biochemical Analysis

Biochemical Properties

RepSox inhibits TGFβR1 autophosphorylation by preventing the protein from binding with ATP . It inhibits the binding of TGF-β to TGFβR1, and prevents the transcription of genes activated by TGFβR1 with nanomolar potency .

Cellular Effects

This compound has been found to promote the differentiation of the brown fat precursor cells and induce browning of the white fat precursor cells . It suppresses the proliferation of osteosarcoma cells via suppression of the JNK / Smad3 signalling pathway, and was able to induce cell cycle arrest, promote apoptosis and prevent migration of the cancer cells .

Molecular Mechanism

This compound works by inhibiting TGFβR1 autophosphorylation, preventing the protein from binding with ATP, inhibiting the binding of TGF-β to TGFβR1, and preventing the transcription of genes activated by TGFβR1 .

Temporal Effects in Laboratory Settings

It has been shown to have long-term effects on cellular function, such as promoting the differentiation of brown fat precursor cells .

Dosage Effects in Animal Models

It has been shown to have therapeutic effects in a variety of in-vitro and in-vivo rodent trials modelling various diseases .

Metabolic Pathways

This compound is involved in the TGF-β signaling pathway . It inhibits TGFβR1, which is a key component of this pathway .

Subcellular Localization

Given its role as an inhibitor of TGFβR1, it is likely to be found in the vicinity of this receptor, which is located on the cell membrane .

Preparation Methods

Synthetic Routes and Reaction Conditions: RepSox can be synthesized through a multi-step process involving the formation of the 1,5-naphthyridine core. The synthesis typically starts with the preparation of the pyrazole intermediate, which is then coupled with a naphthyridine derivative under specific reaction conditions. The final product is purified using standard chromatographic techniques .

Industrial Production Methods: In industrial settings, the production of this compound involves optimizing the synthetic route to ensure high yield and purity. This includes scaling up the reaction conditions, using efficient purification methods, and ensuring compliance with regulatory standards for pharmaceutical compounds .

Chemical Reactions Analysis

Types of Reactions: RepSox primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives of this compound, while oxidation and reduction reactions can modify the functional groups present in the molecule .

Scientific Research Applications

RepSox has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

RepSox is unique in its ability to inhibit TGFβR1 with high specificity and potency. Similar compounds include:

This compound stands out due to its specific inhibition of TGFβR1 autophosphorylation and its ability to replace Sox2 in reprogramming cocktails, making it a valuable tool in stem cell research and regenerative medicine .

Properties

IUPAC Name

2-[5-(6-methylpyridin-2-yl)-1H-pyrazol-4-yl]-1,5-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5/c1-11-4-2-5-16(20-11)17-12(10-19-22-17)13-7-8-14-15(21-13)6-3-9-18-14/h2-10H,1H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBPKYPYHDKKRFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C2=C(C=NN2)C3=NC4=C(C=C3)N=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80332295
Record name 2-[5-(6-Methylpyridin-2-yl)-1H-pyrazol-4-yl]-1,5-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80332295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

446859-33-2
Record name 2-[5-(6-Methylpyridin-2-yl)-1H-pyrazol-4-yl]-1,5-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80332295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RepSox
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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